N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Description
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 2-methylcyclohexane backbone with a benzyl substituent on the nitrogen atom. The benzyl group is substituted with methoxy groups at the 3- and 4-positions of the aromatic ring. The compound’s molecular formula is C₁₇H₂₅NO₂, with a molecular weight of 275.39 g/mol.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h8-10,12,14,17H,4-7,11H2,1-3H3 |
InChI Key |
HKYFXKXOMGYHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination is the most straightforward and widely used method for synthesizing secondary amines like this compound.
- Procedure : React 2-methylcyclohexanone with 3,4-dimethoxybenzylamine or 3,4-dimethoxybenzaldehyde in the presence of a reducing agent.
- Reducing agents : Sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2 with Ni or Pt catalyst).
- Mechanism : Formation of an imine intermediate between the ketone and amine, followed by reduction to the secondary amine.
This method allows selective formation of the secondary amine with high yields and minimal side products.
Nucleophilic Substitution (SN2)
Another approach involves the alkylation of 2-methylcyclohexan-1-amine with a suitably activated 3,4-dimethoxybenzyl halide (e.g., bromide or chloride).
- Procedure : Treat 2-methylcyclohexan-1-amine with 3,4-dimethoxybenzyl bromide under basic conditions.
- Conditions : Polar aprotic solvents such as DMF or DMSO, mild heating.
- Considerations : Control of monoalkylation is essential to avoid formation of tertiary amines or quaternary ammonium salts.
This method is classical but may require purification steps to separate over-alkylated by-products.
Reduction of Nitrile or Amide Precursors
- Starting materials : Nitriles or amides containing the 3,4-dimethoxybenzyl and cyclohexane fragments.
- Reduction agents : Lithium aluminum hydride (LiAlH4) is commonly used to reduce nitriles or amides to amines.
- Example : Reduction of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexanecarboxamide to the target amine.
This route is useful when nitrile or amide intermediates are more accessible or stable.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | 2-methylcyclohexanone + 3,4-dimethoxybenzylamine + NaBH4 or catalytic H2 | High selectivity, mild conditions | Requires ketone or aldehyde precursor |
| SN2 Alkylation | 2-methylcyclohexan-1-amine + 3,4-dimethoxybenzyl bromide, base | Straightforward, direct coupling | Risk of overalkylation, side products |
| Reduction of Nitriles/Amides | Nitrile/amide precursor + LiAlH4 | Useful for stable intermediates | LiAlH4 is highly reactive, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The following table summarizes key structural and molecular differences between N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine and analogous compounds:
Key Observations :
Core Structure: Unlike Methoxmetamine (cyclohexanone), the target compound and phenoxy derivatives (–5) retain the cyclohexanamine backbone, which may influence receptor binding profiles.
Substituent Chemistry: The 3,4-dimethoxybenzyl group in the target compound enhances electron density and lipophilicity compared to single-methoxy or methylphenoxy groups. Phenoxy-linked compounds (–5) exhibit ether bonds, which may reduce metabolic stability compared to benzyl-linked amines.
Pharmacological Implications
- Methoxmetamine: As an arylcyclohexylamine, it is a known NMDA receptor antagonist with dissociative effects . The ketone group may modulate bioavailability and binding kinetics.
- However, steric hindrance from the benzyl group might reduce NMDA receptor affinity compared to Methoxmetamine.
- Phenoxy Derivatives: Limited pharmacological data exist, but the phenoxy moiety may confer serotoninergic or adrenergic activity due to structural similarities to known ligands (e.g., arylpiperazines).
Physicochemical Properties
Notes:
- The 3,4-dimethoxybenzyl group in the target compound likely increases LogP, favoring CNS penetration but reducing aqueous solubility.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: Approximately 263.37 g/mol
CAS Number: 1432679-87-2
The compound features a dimethoxyphenyl group attached to a cyclohexanamine backbone, which contributes to its reactivity and biological activity. The presence of the amine functional group allows for nucleophilic substitution reactions, while the methoxy groups may enhance its stability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 2-methylcyclohexan-1-amine in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
This compound exhibits potential biological activities that may be attributed to its interaction with various receptors and enzymes. The compound has been studied for its effects on:
- Acetylcholinesterase (AChE) Inhibition: AChE plays a crucial role in neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling .
- Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
- In Vitro Studies:
-
In Vivo Studies:
- Animal models have shown that administration of the compound reduces markers of neuroinflammation and oxidative stress in models induced by neurotoxic agents . For instance, treatment in zebrafish larvae demonstrated decreased levels of pro-inflammatory cytokines and improved antioxidant enzyme activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | Propane backbone instead of cyclohexane | More branched structure; different steric effects |
| N-Methyl-2-methylcyclohexan-1-amine | Methyl substitution on nitrogen | Lacks the aromatic component; different activity profile |
| 3-Methoxy-N-(2-methylcyclohexyl)aniline | Methoxy group on aniline | Different amine structure; potential for different interactions |
This compound stands out due to its combination of a cyclohexane structure with a dimethoxy-substituted phenyl group, potentially offering unique biological properties not found in its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
